Cycloalliin
Overview
Description
Cycloalliin is a sulfur-containing imino acid found in garlic and onion . It belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Synthesis Analysis
Cycloalliin can be extracted from garlic using specific conditions. The optimal extraction conditions include a temperature of 80°C, an incubation time of 12 hours, and a pH of 10 . These conditions afford the maximum yield of cycloalliin . Additionally, the amount of cycloalliin in Kinkyou black garlic after processing was increased to 420 mg/100 g dry wt .Molecular Structure Analysis
The molecular formula of Cycloalliin is C6H11NO3S . The stereochemistry is absolute, and the molecular weight is 177.221 . The InChIKey is JYMHODZXTIGVPA-ANYMCVJYSA-N .Chemical Reactions Analysis
Cycloalliin has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, in a dose-dependent manner . This suggests that Cycloalliin may have potential applications in cosmetics and skincare products .Physical And Chemical Properties Analysis
Cycloalliin is a stable compound that increases significantly during heat processing . Its yield is influenced not only by extraction time but also by pH and temperature .Scientific Research Applications
Fibrinolytic Activity Enhancement
Cycloalliin, a natural constituent of onion, has been shown to significantly increase fibrinolytic activity in venous blood without affecting platelet aggregability. This was demonstrated in a controlled trial involving male volunteers, where cycloalliin was well-tolerated and harmless in the dosage used (Agarwal et al., 1977).
Pharmacokinetics in Rats
A study on the pharmacokinetics of cycloalliin in rats, following intravenous or oral administration, revealed rapid elimination from blood and excretion into urine. The study provides insights into the biological effects and bioavailability of cycloalliin, especially considering its stability during storage and processing (Ichikawa et al., 2006).
Potential in Cosmetics Industry
Cycloalliin has been evaluated for its potential use in cosmetics, particularly as a skin-lightening agent. It inhibits melanin biosynthesis in B16 mouse melanoma cells, reducing melanin levels and affecting enzymes involved in melanogenesis (Bito et al., 2018).
Effect on Lipid Metabolism
In a study on Sprague-Dawley rats, dietary cycloalliin reduced serum triacylglycerol levels and showed a tendency to decrease serum cholesterol ester levels, suggesting its influence on lipid metabolism and potential benefits in addressing hyperlipidemia (Yanagita et al., 2003).
Cardioprotective Effects
A study exploring the cardioprotective effect of cycloalliin in myocardial infarction induced in albino rats revealed significant improvements in certain hemodynamic functions and a decrease in biochemical markers of myocardial damage. This suggests the potential of cycloalliin in managing cardiovascular diseases (Peng & Liu, 2016).
Enzymatic Extraction from Garlic
Research on enzyme-assisted extraction of cycloalliin from garlic highlighted the efficacy of certain enzymes in increasing the yield of cycloalliin, indicating an efficient method for extracting this compound from natural sources (Lee, Suh, & Park, 2013).
properties
IUPAC Name |
5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMHODZXTIGVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)CC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486725 | |
Record name | 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloalliin | |
CAS RN |
15042-85-0, 455-41-4 | |
Record name | 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60486725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloalliin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029417 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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